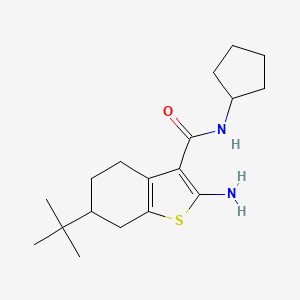

2-amino-6-tert-butyl-N-cyclopentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-tert-butyl-N-cyclopentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2OS/c1-18(2,3)11-8-9-13-14(10-11)22-16(19)15(13)17(21)20-12-6-4-5-7-12/h11-12H,4-10,19H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQJNEMOSUOKMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cyclin-dependent kinases (cdks) like cdk4 and cdk6. These kinases play a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase.

Mode of Action

If it indeed targets CDKs like its analogs, it may bind to these kinases and inhibit their activity, thereby preventing cell cycle progression.

Biological Activity

2-amino-6-tert-butyl-N-cyclopentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Amine Group : Contributes to its reactivity and potential biological interactions.

- Benzothiophene Core : Known for various pharmacological properties.

- Cyclopentyl Group : May influence the lipophilicity and biological activity.

Anticancer Activity

A study evaluating cyclopenta[c]thiophene derivatives, which include compounds structurally similar to this compound, reported significant anticancer activity. The compounds were tested against a panel of 60 human tumor cell lines. Among them, several showed cytotoxic effects particularly against leukemia cell lines .

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 1f | K562 (Leukemia) | 5.0 |

| 3a | HL60 (Leukemia) | 7.2 |

These findings suggest that similar compounds may exhibit comparable anticancer properties.

Antimicrobial Activity

Research on related benzothiazole derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds were evaluated using broth microdilution methods according to CLSI guidelines. Notably, certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5 | E. coli | 12 μg/mL |

| 9 | S. aureus | 8 μg/mL |

This highlights the potential of the compound in developing antimicrobial agents.

The mechanisms through which these compounds exert their biological effects are varied:

- DNA Interaction : Many benzothiophene derivatives have been shown to interact with DNA, potentially inhibiting replication and transcription processes .

- Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of specific enzymes involved in cancer cell proliferation .

- Cell Cycle Arrest : Evidence indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Antitumor Activity

A specific study focused on a series of newly synthesized benzothiazole derivatives demonstrated significant antitumor activity in vitro. The results indicated that these compounds could inhibit the proliferation of lung cancer cell lines (A549, HCC827) with IC50 values ranging from 6 to 20 μM depending on the assay conditions .

Pharmacological Evaluation

In another investigation involving cyclopenta[c]thiophene derivatives, two compounds were selected for in vivo testing based on their promising in vitro results. The hollow fiber assay indicated significant tumor growth inhibition in xenograft models .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-amino-6-tert-butyl-N-cyclopentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydrobenzo[b]thiophene core. A common approach includes:

Cyclization : Reacting thiophene derivatives with electrophiles (e.g., tert-butyl halides) to introduce the tert-butyl group at position 6 .

Amination : Introducing the amino group at position 2 via nucleophilic substitution or reductive amination .

Carboxamide Formation : Coupling the cyclopentylamine group at position 3 using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

Critical Parameters :

- Solvent choice (e.g., dichloromethane or ethanol for polar intermediates) .

- Temperature control (e.g., 0–5°C for amidation to prevent side reactions) .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: How can structural characterization be rigorously performed for this compound?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl at C6, cyclopentylamide at C3). Key signals include δ 1.2–1.4 ppm (tert-butyl) and δ 4.1–4.3 ppm (cyclopentyl protons) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) validate the carboxamide and amino groups .

- X-ray Diffraction : Resolves stereochemistry and hydrogen-bonding networks in the solid state .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor-binding studies) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Batch Purity Analysis : Employ HPLC-MS to detect trace impurities (e.g., unreacted intermediates) that may skew bioactivity results .

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., tert-butyl vs. cyclohexyl) to isolate pharmacophoric contributions .

Advanced: What experimental designs are recommended for studying this compound’s metabolic stability?

Answer:

In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450-mediated metabolism .

Isotope Labeling : Synthesize deuterated analogs (e.g., deuterium at the tert-butyl group) to track metabolic hotspots .

Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and clearance rates in rodent models, correlating with in vitro data .

Advanced: How can computational modeling guide the optimization of this compound’s selectivity?

Answer:

Molecular Docking : Use software like AutoDock Vina to predict binding poses in target receptors (e.g., kinases or GPCRs). Focus on steric clashes with the tert-butyl group .

MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to assess conformational stability and entropy-driven binding .

QSAR Modeling : Train models on analogs (e.g., 2-amino-4-ethyl derivatives) to predict logP and polar surface area effects on membrane permeability .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

Intermediate Stability : The tert-butyl group may undergo acid-catalyzed cleavage during workup. Use non-acidic quenching conditions (e.g., NaHCO₃) .

Cyclopentylamine Coupling : Low yields due to steric hindrance. Optimize using microwave-assisted synthesis (50°C, 30 min) .

Purification : Large-scale column chromatography is impractical. Switch to fractional crystallization using ethanol/water mixtures .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

Knockout Models : Use CRISPR-Cas9 to delete putative targets (e.g., enzymes or receptors) in cell lines and assess loss of activity .

Chemical Proteomics : Employ affinity-based probes (e.g., photoaffinity labeling) to identify binding partners in lysates .

Transcriptomics : Perform RNA-seq to map downstream gene expression changes post-treatment .

Basic: What analytical methods are critical for assessing batch-to-batch consistency?

Answer:

- HPLC with UV/ELS Detection : Quantify main peak area (>98%) and monitor retention time shifts .

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

- Thermogravimetric Analysis (TGA) : Detect solvent residues or hydrate formation .

Advanced: How does chirality at the cyclopentylamide group impact bioactivity?

Answer:

Enantiomeric Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually in bioassays .

Stereochemical Analysis : Compare X-ray structures of R and S enantiomers to correlate spatial orientation with receptor binding .

In Vivo Studies : Administer enantiomers to animal models to assess differences in efficacy and toxicity .

Advanced: What strategies are effective in overcoming solubility limitations for in vivo studies?

Answer:

Prodrug Design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility .

Formulation Optimization : Use lipid-based nanocarriers (e.g., liposomes) or co-solvents (e.g., PEG-400) .

Salt Formation : Synthesize hydrochloride or mesylate salts to improve dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.